molecular formula C7H12O7 B032077 xylo-2-Hexulosonic acid, methyl ester CAS No. 67776-07-2

xylo-2-Hexulosonic acid, methyl ester

Cat. No.: B032077
CAS No.: 67776-07-2
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Xylo-2-Hexulosonic acid, methyl ester has diverse applications in scientific research:

Safety and Hazards

According to a safety data sheet, L-xylo-2-Hexulosonic Acid Methyl Ester may cause an allergic skin reaction and serious eye irritation . If it comes into contact with the skin, it’s recommended to wash the area with soap and water. If it gets into the eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Xylo-2-Hexulosonic acid, methyl ester is primarily involved in the synthesis of Vitamin C . Vitamin C, also known as ascorbic acid, is a physiological antioxidant, an essential nutrient, and a cofactor in various enzyme-catalyzed reactions .

Mode of Action

As an intermediate in the synthesis of vitamin c, it likely interacts with enzymes involved in this biochemical pathway .

Biochemical Pathways

This compound is a precursor in the biochemical pathway leading to the synthesis of Vitamin C . Vitamin C plays a crucial role in various biochemical pathways, including collagen synthesis, wound healing, and the immune response.

Pharmacokinetics

As a small molecule (molecular weight: 20817 ), it is expected to have good bioavailability.

Result of Action

As a precursor in the synthesis of Vitamin C, the action of this compound contributes to the physiological effects of Vitamin C. These include antioxidant activity, wound healing, and support of the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xylo-2-Hexulosonic acid, methyl ester typically involves the esterification of xylo-2-Hexulosonic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of xylo-2-Hexulosonic acid with methanol in the presence of an acid catalyst. The product is then separated and purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Xylo-2-Hexulosonic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • D-xylo-2-Hexulosonic acid
  • L-xylo-2-Hexulosonic acid

Comparison: Xylo-2-Hexulosonic acid, methyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its acid counterparts. The ester group makes it more lipophilic and can influence its reactivity and solubility in organic solvents .

Properties

IUPAC Name

methyl (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIBLNUVRGOGU-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226060
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-07-2, 75081-72-0
Record name Methyl D-xylo-2-hexulosonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name xylo-2-Hexulosonic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075081720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.